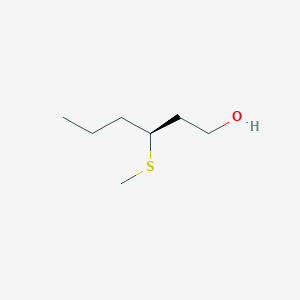

1-Hexanol, 3-(methylthio)-, (S)-

Description

Chirality and its Significance in Contemporary Chemical Biology Research

Chirality, a term derived from the Greek word for hand, describes molecules that are non-superimposable mirror images of each other, much like a person's left and right hands. nih.govresearchgate.net These mirror-image forms are known as enantiomers. In the field of chemical biology, chirality is of paramount importance because the physiological effects of a molecule can be highly dependent on its specific three-dimensional structure. nih.gov Biological systems, such as the human body, are themselves chiral environments, and this often leads to different interactions with each enantiomer of a chiral compound. For instance, the receptors in the nose that are responsible for the sense of smell can differentiate between enantiomers, leading to distinct aroma perceptions for each. nih.gov This stereospecificity is a critical area of research, as it influences everything from the efficacy of pharmaceuticals to the flavor profiles of foods. nih.govtandfonline.com

Overview of Organosulfur Compounds and their Functional Diversity in Nature

Organosulfur compounds are a broad class of chemical compounds containing sulfur-carbon bonds. These compounds are ubiquitous in nature and exhibit a vast range of functional diversity. They are key components in many biological processes and are found in a wide variety of organisms, from microorganisms to plants and animals. In plants, organosulfur compounds contribute to defense mechanisms and are responsible for the characteristic flavors and aromas of vegetables like garlic and onions. thegoodscentscompany.com In the marine environment, these compounds play crucial roles in biological and chemical processes. thegoodscentscompany.com The functional diversity of organosulfur compounds makes them a rich area of study for chemists and biologists seeking to understand their various roles in nature.

Research Trajectories and Academic Relevance of (S)-1-Hexanol, 3-(methylthio)-

Much of the academic interest in (S)-1-Hexanol, 3-(methylthio)- stems from its identification as a key aroma compound in yellow passion fruit (Passiflora edulis f. flavicarpa). actapol.netsigmaaldrich.comdss.go.th Research into the volatile components of this fruit has been a significant trajectory for understanding the chemical basis of flavor.

A pivotal study in this area involved the analysis of the volatile constituents of yellow passion fruit, where researchers identified a number of sulfur-containing compounds. dss.go.th Through techniques such as multidimensional gas chromatography, it was demonstrated that the enantiomeric distribution of these chiral flavor substances could be determined. dss.go.th This research revealed that the naturally occurring (S)-configured enantiomers of related sulfur compounds, including 3-mercaptohexanol and by extension 3-(methylthio)hexanol, are the source of the desirable exotic and tropical fruit notes characteristic of passion fruit. dss.go.th This finding underscores the academic relevance of studying the specific (S)-enantiomer, as its sensory properties are distinct and highly valued.

The table below provides a summary of the key research findings related to the sensory properties of the enantiomers of a closely related compound, 3-mercaptohexanol, which provides strong inferential evidence for the distinct nature of (S)-1-Hexanol, 3-(methylthio)-.

| Enantiomer | Reported Aroma Characteristics |

| (S)-3-mercaptohexan-1-ol | Possesses interesting exotic and tropical fruit notes; smells more of passion fruit. |

| (R)-3-mercaptohexan-1-ol | Weaker aroma with sulfury and herbaceous notes; fruitier with a zesty aroma reminiscent of grapefruit. |

This differentiation in aroma perception between enantiomers highlights the importance of stereochemistry in flavor science and is a driving force behind the continued academic investigation into chiral organosulfur compounds like (S)-1-Hexanol, 3-(methylthio)-.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylsulfanylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASXSHMJYRPCM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CCO)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426247 | |

| Record name | 1-Hexanol, 3-(methylthio)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90180-91-9 | |

| Record name | 1-Hexanol, 3-(methylthio)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Distribution of 1 Hexanol, 3 Methylthio Enantiomers

Presence in Plant Matrices

The identification of 1-Hexanol (B41254), 3-(methylthio)- and its enantiomers has been a subject of flavor chemistry research, particularly within the complex volatile profiles of fruits and horticultural crops.

Fruit and Horticultural Crop Volatilomes

The aroma of many fruits is composed of a complex mixture of volatile organic compounds, including esters, alcohols, aldehydes, and sulfur-containing compounds. 1-Hexanol, 3-(methylthio)- is a notable sulfurous volatile that imparts unique and often exotic notes to the fruits in which it is present.

Yellow passion fruit (Passiflora edulis f. flavicarpa) is the most well-documented natural source of 1-Hexanol, 3-(methylthio)-. It is considered a key component of the fruit's characteristic exotic and sulfury aroma. dss.go.thnih.gov Seminal research in the 1980s and 1990s identified a range of sulfur-containing volatiles in passion fruit, with 3-(methylthio)-1-hexanol (B1580877) being a significant finding. leffingwell.com

Detailed analysis of yellow passion fruit from Colombia, using a vacuum headspace method, quantified the concentration of 3-(methylthio)-1-hexanol, highlighting its role in the fruit's complex aroma. dss.go.th

Table 1: Concentration of 1-Hexanol, 3-(methylthio)- in Yellow Passion Fruit (Passiflora edulis f. flavicarpa)

| Compound | Concentration (µg/kg) | Research Finding |

|---|

Despite extensive research into the volatile composition of various jackfruit cultivars, a review of the scientific literature does not indicate the presence of 1-Hexanol, 3-(methylthio)-, or its enantiomers in the volatilome of Artocarpus heterophyllus. Studies have identified a wide array of esters and alcohols responsible for jackfruit's characteristic sweet and fruity aroma, but this specific sulfur-containing alcohol has not been reported as a constituent. scribd.comcabidigitallibrary.org

Investigations into the complex aroma profile of different guava varieties have identified numerous volatile compounds, including esters, terpenes, and aldehydes. mdpi.comresearchgate.net While some research has noted the presence of sulfur compounds in crushed guava leaves, suggesting a potential for sulfur chemistry within the plant, there is no direct evidence from published studies confirming the identification of 1-Hexanol, 3-(methylthio)- in the fruit's volatilome. leffingwell.com The related precursor, 3-mercaptohexan-1-ol, is sometimes associated with guava-like notes in flavor applications, but its natural occurrence, and that of its methylated derivative, in Psidium guajava fruit has not been scientifically established. leffingwell.com

The volatile profiles of citrus fruits, particularly grapefruit (Citrus paradisi), are dominated by terpene hydrocarbons like limonene. While sulfur-containing compounds are known to be critical for the characteristic aroma of grapefruit, specifically the thiol 4-methyl-4-mercaptopentan-2-one (4MMP) and the precursor 3-mercaptohexan-1-ol (3MH), direct identification of 1-Hexanol, 3-(methylthio)- in grapefruit has not been reported in the reviewed scientific literature. nih.govleffingwell.com The association of "grapefruit" notes with the precursor 3MH, especially its (R)-enantiomer, is well-established in other contexts like wine chemistry, but this does not confirm the presence of 1-Hexanol, 3-(methylthio)- in the fruit itself. leffingwell.com

The Flavor and Extract Manufacturers Association (FEMA) lists "Melon" in the flavor profile of 1-Hexanol, 3-(methylthio)-. femaflavor.org This suggests its use in creating melon-like flavors. Research on thermally processed melon juice has identified related sulfur compounds, such as dimethyl sulfide (B99878) and 3-(methylthio)propanal, which contribute to cooked flavors. nih.gov Another study on Cucumis melo identified several thioether esters, such as ethyl 3-(methylthio)propanoate, as important to the fruit's aroma. researchgate.net However, direct scientific evidence identifying 1-Hexanol, 3-(methylthio)- as a natural volatile in fresh melon (Cucumis melo) is not available in the reviewed literature.

In pineapple (Ananas comosus), while 1-Hexanol, 3-(methylthio)- itself has not been identified, closely related sulfur-containing esters have been reported as important aroma contributors. Studies have identified methyl 3-(methylthio)propanoate and ethyl 3-(methylthio)propanoate as key odor-active compounds in certain pineapple cultivars and their processing by-products, contributing sweet and sulfureous notes. cabidigitallibrary.orgmdpi.comresearchgate.net The presence of these related compounds points to relevant biosynthetic pathways but does not confirm the natural occurrence of the alcohol form in pineapple.

Table 2: Identification of Compounds Related to 1-Hexanol, 3-(methylthio)- in Melon and Pineapple

| Fruit | Compound Identified | Research Finding |

|---|---|---|

| Melon (Cucumis melo) | Ethyl 3-(methylthio)propanoate | Identified as an important aroma compound in various Cucumis melo cultivars. researchgate.net |

| Pineapple (Ananas comosus) | Methyl 3-(methylthio)propanoate | Identified in pineapple pulp, core, and processing residues. cabidigitallibrary.orgmdpi.com |

Contribution to Other Botanical Aromas (e.g., Humulus lupulus in Beer Production)

While a variety of sulfur-containing compounds are critical to the aroma of beer, largely derived from hops (Humulus lupulus), there is no direct evidence in the reviewed literature of 1-Hexanol, 3-(methylthio)- being a constituent of hop volatiles or a contributor to beer's flavor profile. However, research has identified structurally related C6 sulfur-containing alcohol precursors in hops. Specifically, glutathionylated and cysteinylated precursors of 3-sulfanylhexan-1-ol (a thiol analog) have been discovered in several hop varieties. researchgate.net For instance, S-3-(1-hydroxyhexyl)glutathione has been identified as the major adduct in Amarillo, Hallertau Blanc, and Mosaic hops, which can be converted by yeast during fermentation into the potent aroma compound 3-sulfanylhexan-1-ol. researchgate.net This indicates that the C6 carbon backbone is present and undergoes sulfur functionalization within the hop cone, creating a context for the potential, though as yet unreported, biosynthesis of related thioethers like 1-Hexanol, 3-(methylthio)-.

Identification in Fungal Volatile Organic Compound Profiles

The analysis of volatile organic compounds (VOCs) emitted by fungi is a significant area of research for understanding fungal ecology and for the detection of mold contamination. Fungi are known to produce a wide array of alcohols, including 1-hexanol. nih.gov However, based on available scientific literature, 1-Hexanol, 3-(methylthio)- has not been identified as a component of fungal VOC profiles.

Detection in Orchid Volatile Emissions

Orchids are renowned for their chemical diversity, often producing highly specific volatile blends to attract pollinators. In this context, 3-(methylthio)-1-hexanol has been identified as a component of orchid volatile emissions. researchgate.net While its precise function in pollinator attraction has not yet been confirmed, its presence underscores the role of sulfurous compounds in the complex chemical ecology of orchids. researchgate.net The identification of this specific thioether adds to the growing list of unusual floral scents employed by this diverse plant family.

Table 1: Detection of 3-(methylthio)-1-hexanol in Orchidaceae

| Orchid Genus/Species | Compound Identified | Confirmed Function |

| Unspecified Orchid(s) | 3-(methylthio)-1-hexanol | Not yet confirmed researchgate.net |

Identification in Animal-Derived Biological Samples

Semiochemicals are crucial for communication in the animal kingdom, mediating interactions from mate attraction to territorial marking. While sulfur compounds are known to act as semiochemicals in various species, the role of 1-Hexanol, 3-(methylthio)- is not well-documented.

Mammalian Semiochemical Systems (e.g., Feline Marking Fluids)

The characteristic pungent odor of domestic cat urine is a well-known example of mammalian chemical communication. This odor is largely due to the presence of specific sulfur-containing volatile compounds. Research has identified felinine, a sulfur-containing amino acid, which degrades into the highly odorous compound 3-mercapto-3-methylbutan-1-ol (MMB). quartertothree.comnih.gov This and other related thiols are considered key chemosignals for territorial marking and recognition among felines. quartertothree.com However, the scientific literature does not report the identification of 1-Hexanol, 3-(methylthio)- in feline marking fluids.

Insect Semiochemicals (e.g., Coleoptera Pheromone Blends)

In the insect world, particularly within the order Coleoptera (beetles), chemical pheromones are vital for locating mates and aggregating. While 1-Hexanol, 3-(methylthio)- has not been specifically identified, a closely related analog, 3-methylthiopropan-1-ol, has been found as a key pheromone component for two species of South American cerambycid beetles.

In both Stizocera phtisica and Chydarteres dimidiatus dimidiatus, males produce a blend containing (R)-3-hydroxyhexan-2-one and 3-methylthiopropan-1-ol. For C. d. dimidiatus, a mixture of these two compounds was found to function as an aggregation-sex pheromone, attracting both male and female beetles in field bioassays. This finding demonstrates that thioether alcohols serve as important semiochemicals in certain beetle species, suggesting a potential, though unconfirmed, role for structurally similar compounds like 1-Hexanol, 3-(methylthio)- in other Coleoptera.

Table 2: Thioether Alcohols in Coleoptera Semiochemical Blends

| Species | Compound Identified | Pheromone Type / Function |

| Stizocera phtisica | 3-methylthiopropan-1-ol | Component of male-produced blend |

| Chydarteres dimidiatus dimidiatus | 3-methylthiopropan-1-ol | Component of aggregation-sex pheromone |

Stereochemistry and Enantioselective Properties of 1 Hexanol, 3 Methylthio

Configurational Isomerism and Chiral Center at the C-3 Position

1-Hexanol (B41254), 3-(methylthio)- possesses a single stereocenter at the third carbon atom (C-3) of its hexanol backbone. This carbon is bonded to four different substituent groups: a hydrogen atom (H), a propyl group (-CH₂CH₂CH₃), a methylthio group (-SCH₃), and a 2-hydroxyethyl group (-CH₂CH₂OH). This structural arrangement makes the C-3 position a chiral center, giving rise to the existence of two non-superimposable mirror-image stereoisomers, known as enantiomers.

These enantiomers are designated as (S)-1-Hexanol, 3-(methylthio)- and (R)-1-Hexanol, 3-(methylthio)- based on the Cahn-Ingold-Prelog priority rules. The "S" configuration (from the Latin sinister, meaning left) and "R" configuration (from the Latin rectus, meaning right) describe the specific three-dimensional arrangement of the substituents around the chiral carbon. This difference in spatial configuration is the sole distinguishing feature between the two molecules, as they share identical chemical formulas and connectivity.

Differential Biological Activities of (S)- and (R)- Enantiomers

The distinct three-dimensional shapes of the (S) and (R) enantiomers lead to significant differences in their biological activities, a phenomenon known as stereoselectivity. This is most pronounced in their interaction with the highly specific chiral environment of olfactory receptors.

The human olfactory system can clearly distinguish between the (S) and (R) enantiomers of 3-(methylthio)-1-hexanol (B1580877), perceiving them as having distinctly different scents. Research has shown that the (S)-enantiomer is largely responsible for the characteristic tropical and fruity notes associated with this compound, while the (R)-enantiomer presents a much weaker and less pleasant aroma. acs.org

The (S)-(+)-3-(methylthio)-hexan-1-ol is described as having an exotic and fruity aroma, with some sources also noting it as having notes of spice. acs.orgnih.gov This enantiomer is considered a key contributor to the desirable aroma of certain tropical fruits. acs.org In contrast, the (R)-(-)-3-(methylthio)-hexan-1-ol is characterized by a weak, herbaceous, and sulfury odor. acs.org This stark difference in perceived scent underscores the high degree of stereochemical specificity in olfactory reception.

Table 1: Comparative Olfactory Profiles of 3-(methylthio)-1-hexanol Enantiomers

| Enantiomer | Reported Odor Characteristics |

| (S)-1-Hexanol, 3-(methylthio)- | Exotic, fruity, tropical fruit, spicy. acs.orgnih.gov |

| (R)-1-Hexanol, 3-(methylthio)- | Herbaceous, weak, sulfury. acs.org |

The ability to differentiate between enantiomers originates at the molecular level with olfactory receptors (ORs), which are themselves chiral protein molecules. chiralpedia.com These receptors, part of the G protein-coupled receptor (GPCR) family, are located in the cell membranes of olfactory neurons in the nasal epithelium. wikipedia.orgnih.govnih.gov The perception of smell is initiated when an odorant molecule binds to one or more of these receptors. nih.gov

The binding of an odorant is highly dependent on its three-dimensional shape, fitting into a specific binding pocket on the receptor, often likened to a lock-and-key mechanism. chiralpedia.com Because the receptors are chiral, they interact differently with the two enantiomers of a chiral odorant. The (S)-enantiomer of 3-(methylthio)-1-hexanol fits effectively into the binding site of its corresponding receptor(s), triggering a strong signal cascade that the brain interprets as a pleasant, fruity scent. Conversely, the (R)-enantiomer either fits poorly or binds to a different set of receptors, resulting in a much weaker signal or a qualitatively different scent perception (herbaceous, sulfury). acs.org

Recent studies on GPCRs suggest that specific regions, such as the extracellular loop 2 (ECL2), play a critical role by forming a "lid" over the binding pocket, controlling its shape and thereby contributing significantly to the receptor's specificity and ability to discriminate between closely related molecules like enantiomers. nih.govbiorxiv.org Furthermore, research into sulfur-containing odorants has proposed that metal ions, such as copper, may be required as cofactors for the activation of certain olfactory receptors that detect these types of compounds. acs.org

Enantiomeric Ratios and Distribution in Natural Isolates

In nature, the biosynthesis of chiral compounds is often an enantioselective process, leading to the predominance of one enantiomer over the other. In the case of 3-(methylthio)-1-hexanol, it is a known key organoleptic constituent of yellow passionfruit (Passiflora edulis f. flavicarpa). wikipedia.org

Studies analyzing the volatile flavor components of yellow passionfruit have demonstrated that the sulfur-containing compounds are present with a high degree of optical purity. Specifically for 3-(methylthio)-1-hexanol, research has shown that the (S)-configured enantiomer is favored in the natural fruit extract. researchgate.net This finding is consistent with the olfactory data, as the (S)-enantiomer is the one that imparts the characteristic exotic and tropical fruit notes associated with passionfruit. acs.org

Biosynthesis and Biotransformation Pathways of 1 Hexanol, 3 Methylthio

Precursor Identification and Metabolic Routes in Biological Systems

The biosynthesis of 1-Hexanol (B41254), 3-(methylthio)-, (S)- is a multi-step process that begins with the formation of a six-carbon (C6) backbone, which is subsequently modified by the introduction of a sulfur-containing group. This process is analogous to the formation of other well-studied volatile sulfur compounds found in nature, particularly in fermented beverages like wine.

Role of Sulfur-Containing Precursors

The identity of the sulfur-containing precursor is critical in determining the final structure of the molecule. While the direct pathway to 3-(methylthio)-1-hexanol (B1580877) is less documented than its thiol analogue, 3-mercaptohexan-1-ol (3MH), significant insights can be drawn from related biosynthetic pathways.

For the closely related and extensively studied 3MH, the precursors are non-volatile conjugates of cysteine and glutathione (B108866). mdpi.com The C6 aldehyde, (E)-2-hexenal, which is formed in plants from the breakdown of fatty acids, reacts with these sulfur-containing amino acids to form S-3-(hexan-1-ol)-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (GSH-3MH). mdpi.comresearchgate.net These conjugates are then transported and later cleaved to release the free thiol.

In the case of 3-(methylthio)-1-hexanol, the presence of the methyl group points towards L-methionine as a likely precursor. L-methionine is an essential amino acid that contains a methylthio group. mdpi.com In yeast, L-methionine is a known precursor for the production of sulfur-containing flavor compounds like 3-(methylthio)-1-propanol (methionol) through the Ehrlich pathway. mdpi.comnih.gov It is proposed that a similar pathway, utilizing a different carbon skeleton, could lead to the formation of 3-(methylthio)-1-hexanol.

Enzymatic Conversion Mechanisms and Pathways

The formation of the C6 backbone of 3-(methylthio)-1-hexanol originates from the lipoxygenase/hydroperoxide lyase (LOX/HPL) pathway in plants. researchgate.netnih.gov This pathway uses linolenic acid as a substrate, which is enzymatically oxidized to form hydroperoxides. These intermediates are then cleaved by HPL to produce C6-aldehydes, most notably (E)-2-hexenal. researchgate.netnih.gov

Once the C6 aldehyde is formed, the introduction of the sulfur group and subsequent modifications are typically carried out by microorganisms like yeast during fermentation. Two primary enzymatic routes are considered:

The Ehrlich Pathway : This pathway describes the conversion of amino acids into higher alcohols (fusel alcohols). mdpi.comnih.gov If L-methionine is the precursor, it would first undergo transamination to form its corresponding α-keto acid. This is followed by decarboxylation to yield an aldehyde (methional), and finally, a reduction step to produce the alcohol, 3-(methylthio)-1-propanol. nih.gov An analogous pathway starting from a C6 α-keto acid precursor could theoretically produce 3-(methylthio)-1-hexanol.

Cysteine-S-Conjugate β-lyase Activity : In the pathway for the related compound 3MH, yeast enzymes with cystathionine (B15957) β-lyase (CBL) or cysteine-S-conjugate β-lyase activity are responsible for cleaving the C-S bond of the Cys-3MH precursor to release the volatile thiol. mdpi.comresearchgate.net This enzymatic release is a crucial step in the development of certain wine aromas. researchgate.net

Microbial and Enzymatic Biotransformation Processes

Microorganisms, particularly yeasts, are central to the biotransformation of non-volatile precursors into aromatic compounds like 3-(methylthio)-1-hexanol during fermentation.

Yeast-Mediated Transformations in Fermentation Processes

Saccharomyces cerevisiae, the common baker's and brewer's yeast, plays a pivotal role in the production of sulfur-containing aroma compounds. mdpi.comnih.gov During fermentation, yeast takes up precursors from the medium and metabolizes them. For instance, S. cerevisiae can convert L-methionine into 3-(methylthio)-1-propanol. nih.gov Studies have shown that the concentration of L-methionine is a critical factor influencing the yield of the final product. mdpi.com Similarly, yeast is responsible for the enzymatic release of 3MH from its glutathionylated and cysteinylated precursors found in grape juice. mdpi.comresearchgate.net The yeast can also interconvert C6 compounds, such as oxidizing (E)-2-hexen-1-ol to (E)-2-hexenal under aerobic conditions and performing the reverse reduction under anaerobic conditions. researchgate.net

Hydrolysis of Thioester Precursors

The key release mechanism for the analogous compound 3MH from its precursor, Cys-3MH, is not a simple hydrolysis but an enzymatic cleavage of the carbon-sulfur bond. mdpi.com This reaction is catalyzed by a specific class of enzymes known as cysteine-S-conjugate β-lyases. mdpi.comresearchgate.net These enzymes effectively break the bond between the cysteine moiety and the hexanol backbone, liberating the free, volatile thiol. researchgate.net This step is often the rate-limiting factor in the formation of the final aroma compound.

Biological Methylation Mechanisms

The origin of the methyl group in the methylthio moiety (-SCH₃) is a key aspect of the biosynthesis of 1-Hexanol, 3-(methylthio)-. There are two plausible biological routes for its incorporation:

Direct Incorporation from Methionine : The most direct pathway involves the use of L-methionine as the sulfur-donating precursor. Since L-methionine already contains the methylthio group, its assimilation into a C6 backbone via a pathway analogous to the Ehrlich pathway would result in the formation of 3-(methylthio)-1-hexanol without the need for a separate methylation step. mdpi.comnih.gov

Methylation of a Thiol Intermediate : An alternative pathway could involve the formation of the free thiol, 3-mercaptohexan-1-ol (3MH), as an intermediate. This would be followed by a separate enzymatic methylation step where a methyltransferase enzyme transfers a methyl group from a donor, such as S-adenosyl methionine (SAM), to the sulfur atom of the thiol group (-SH), converting it into a methylthio group (-SCH₃).

Given the established role of L-methionine in producing other methylthio-containing flavor compounds in yeast, the direct incorporation pathway is considered highly probable. mdpi.comnih.gov

Table of Research Findings

| Process | Key Precursor(s) | Key Enzyme(s) / Pathway | Microorganism | Reference |

| C6 Backbone Formation | Linolenic acid | Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) | Plants | researchgate.netnih.gov |

| Thiol Formation (Analogous) | Cys-3MH, GSH-3MH | Cysteine-S-conjugate β-lyase | Saccharomyces cerevisiae | mdpi.comresearchgate.net |

| Methylthio Alcohol Formation | L-Methionine | Ehrlich Pathway (by analogy) | Saccharomyces cerevisiae | mdpi.comnih.gov |

In Vivo Formation and Regulatory Aspects in Organisms

The formation of 1-Hexanol, 3-(methylthio)-, (S)- and related sulfur-containing alcohols in biological systems is a complex process primarily involving the transformation of non-volatile precursors by microorganisms. The regulation of these pathways is dependent on the specific organisms present and the enzymatic machinery they possess.

In Vivo Formation from Precursors

The in vivo synthesis of volatile thiols like 1-Hexanol, 3-(methylthio)- is largely attributed to the enzymatic release from non-volatile, sulfur-containing precursors. In wine, for instance, the related compound 3-sulfanylhexan-1-ol is released during fermentation by yeast from precursors present in the grape must. mdpi.com These precursors are typically conjugates of the thiol with amino acids, such as 3-S-cysteinylhexan-1-ol (C3SH) and 3-S-glutathionylhexan-1-ol (G3SH). mdpi.com The discovery of these conjugates has been crucial in understanding the biogenesis of polyfunctional thiols in wine. mdpi.com

A similar mechanism has been identified in the formation of sulfury malodor in human axillary sweat, where the structurally related compound (S)-3-methyl-3-sulfanylhexan-1-ol is generated. nih.gov Research has identified the precursor in sweat as [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine, a Cys-Gly-(S)-conjugate. nih.gov This precursor is an intermediate in the glutathione biodetoxification pathway. nih.gov

Another significant biosynthetic route in yeasts is the Ehrlich pathway, which converts amino acids into higher alcohols. nih.gov For example, Saccharomyces cerevisiae can produce 3-(methylthio)-1-propanol (methionol) from L-methionine through a sequence of transamination, decarboxylation, and reduction. nih.gov This suggests a potential analogous pathway for the formation of 1-Hexanol, 3-(methylthio)- from a corresponding amino acid precursor.

Role of Microorganisms

Microorganisms play a pivotal role in cleaving the non-volatile precursors to release the aromatic thiol.

Yeast: In winemaking, Saccharomyces cerevisiae is instrumental in breaking down cysteine and glutathione conjugates during fermentation to release volatile thiols. mdpi.com The efficiency of this biotransformation can be influenced by the yeast strain and its specific enzymatic capabilities.

Bacteria: In the context of human sweat, specific bacteria are responsible for the biotransformation of the precursor into the volatile sulfur compound. A strain of Staphylococcus haemolyticus was found to be particularly efficient at generating (S)-3-methyl-3-sulfanylhexan-1-ol from its Cys-Gly-(S)-conjugate precursor. nih.gov Other bacteria, such as Corynebacterium xerosis and Staphylococcus epidermidis, were found to be less effective in this conversion. nih.gov

The table below summarizes the findings on the conversion of thiol precursors by different bacterial species.

| Precursor | Microorganism | Conversion Efficiency | Resulting Thiol |

| [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine | Staphylococcus haemolyticus | High | (S)-3-methyl-3-sulfanylhexan-1-ol |

| [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine | Corynebacterium xerosis | Low | (S)-3-methyl-3-sulfanylhexan-1-ol |

| [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine | Staphylococcus epidermidis | Low | (S)-3-methyl-3-sulfanylhexan-1-ol |

| Glutathione-(S)-conjugate | Staphylococcus haemolyticus | No conversion observed | N/A |

Data sourced from a study on the precursors of sulfury malodor in human axilla sweat. nih.gov

Regulatory Aspects

The production of 1-Hexanol, 3-(methylthio)- and similar compounds is regulated by several factors at the organismal and cellular levels.

Enzyme Specificity and Activity: The rate and extent of formation of the volatile thiol are dependent on the presence and activity of specific enzymes, such as carbon-sulfur lyases, in the microorganisms. The observed difference in conversion efficiency between Staphylococcus haemolyticus and other bacteria highlights the specificity of these enzymes. nih.gov

Genetic Regulation: Genetic factors within the microorganisms are key regulatory points. For instance, in the production of 3-(methylthio)-propylacetate by S. cerevisiae, overexpression of the alcohol acetyl transferase gene ATF1 significantly increased the yield of the final product. nih.gov This demonstrates that the genetic makeup of the organism can be a critical determinant in the biosynthesis of these compounds.

Biotransformation Pathways

Once formed, 1-Hexanol, 3-(methylthio)- can undergo further biotransformation. In vitro assays using human hepatocytes have identified two primary metabolic pathways for the compound. vulcanchem.com

S-Oxidation: This pathway involves the oxidation of the sulfur atom, mediated by the cytochrome P450 enzyme CYP2E1, to form the corresponding sulfoxide. vulcanchem.com

Glucuronidation: This is a conjugation reaction where a glucuronic acid moiety is attached to the molecule, catalyzed by the enzyme UGT1A9. vulcanchem.com

The key details of these metabolic routes are presented in the table below.

| Metabolic Pathway | Enzyme | Key Parameter | Value |

| S-Oxidation | CYP2E1 | Half-life (t₁/₂) | 2.3 hours |

| Glucuronidation | UGT1A9 | Maximum velocity (Vmax) | 12 nmol/min/mg |

Data from in vitro assays with human hepatocytes. vulcanchem.com

Advanced Analytical Techniques for the Characterization and Enantiomeric Analysis of 1 Hexanol, 3 Methylthio

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. wikipedia.org This method is instrumental in identifying which of the many volatile compounds in a complex mixture are responsible for its characteristic aroma. nih.gov In GC-O, the effluent from the GC column is split, with one portion directed to a conventional detector (like a flame ionization detector or mass spectrometer) and the other to a sniffing port where a trained analyst can assess the odor of the eluting compounds. nih.gov

The (S)-enantiomer of 1-Hexanol (B41254), 3-(methylthio)- is noted for its distinct organoleptic properties, often described as green, leafy, and reminiscent of melon. hmdb.ca The synthetic version of this compound is characterized by green, leafy, metallic, vegetable, and sulfurous notes. sigmaaldrich.comsigmaaldrich.com The natural form, sourced botanically, presents a more complex profile of green, vegetable, spicy, pungent, earthy, and sulfurous aromas. sigmaaldrich.comsigmaaldrich.com

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a widely used GC-O technique to determine the most potent odor-active compounds in a sample. sigmaaldrich.comnih.gov It involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O until no odor can be detected. nih.govmdpi.com The highest dilution at which a compound is still perceivable is known as its flavor dilution (FD) factor, which is a measure of its odor potency. nih.govmdpi.com

In a study on Japanese soy sauce, AEDA was employed to identify key odorants. While 1-Hexanol, 3-(methylthio)- was not among the most intense compounds, the study highlighted the effectiveness of AEDA in screening for significant aroma contributors. nih.govresearchgate.net The method of adjusting the GC injector split ratio was found to be the most effective dilution approach for HS-SPME-AEDA. sigmaaldrich.comnih.govresearchgate.net

CharmAnalysis™ and OSME Analysis

CharmAnalysis™ is another dilution-based GC-O technique that generates a chromatogram of odor intensity. researchgate.net Similar to AEDA, it provides a measure of the relative importance of different odorants in a sample. researchgate.net OSME analysis, which is Greek for "odor," is a method where a panel of assessors evaluates the intensity and duration of odors eluting from the GC column, creating an "aromagram" that visually represents the odor profile. wikipedia.org

Enantioselective Gas Chromatography (GC) utilizing Chiral Stationary Phases

The enantiomers of a chiral molecule can exhibit significantly different sensory properties. Enantioselective gas chromatography is a specialized GC technique that utilizes a chiral stationary phase (CSP) to separate the enantiomers of a chiral compound. researchgate.net This separation is crucial for accurately characterizing the aroma profile of a sample containing chiral odorants like 1-Hexanol, 3-(methylthio)-. The use of CSPs, such as cyclodextrin (B1172386) derivatives, allows for the determination of the enantiomeric distribution and excess of these compounds. researchgate.net

Mass Spectrometry (MS) Coupling for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in analytical chemistry that provides information about the mass-to-charge ratio of ionized atoms or molecules. When coupled with GC, it allows for the identification and quantification of volatile compounds.

GC-MS Applications in Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating, identifying, and quantifying individual chemical compounds within a complex mixture. The gas chromatograph separates the volatile components, which are then introduced into the mass spectrometer for detection and identification based on their unique mass spectra. jmchemsci.com This technique has been used to study the volatile profiles of various products. While a predicted GC-MS spectrum for 1-hexanol is available, further experimental evidence is needed for definitive identification. hmdb.ca The Human Metabolome Database contains a GC-MS spectrum for (R)-3-(Methylthio)-1-hexanol. ucdavis.edu

Solid Phase Microextraction (SPME)-GC-MS for Headspace Analysis

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in the headspace above a sample. mdpi.comyoutube.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample's headspace, where it adsorbs the volatile analytes. youtube.com The fiber is then transferred to the GC injector for thermal desorption and analysis by GC-MS. nih.gov This method is highly sensitive and efficient for extracting and concentrating volatile compounds. youtube.com Studies have shown the effectiveness of SPME-GC-MS in analyzing volatile compounds in various food matrices. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of chiral molecules like 1-Hexanol, 3-(methylthio)-, while standard ¹H and ¹³C NMR spectra of the enantiomers are identical, the use of chiral derivatizing agents (CDAs) can overcome this limitation. By converting the enantiomers into a pair of diastereomers, which possess distinct physical and spectral properties, NMR can be effectively used to differentiate between them and, ultimately, determine the absolute configuration of the original alcohol.

One of the most widely employed and reliable methods for this purpose is the Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the chiral derivatizing agent. The alcohol is esterified with both enantiomers of MTPA, namely (R)-(-)-MTPA and (S)-(+)-MTPA, to produce two different diastereomeric esters.

The underlying principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the most stable conformation of the resulting diastereomeric esters, the phenyl group is oriented in a way that it shields or deshields nearby protons of the alcohol moiety. The magnitude of this shielding or deshielding effect is different for the two diastereomers, leading to observable differences in the chemical shifts (δ) of the corresponding protons in their ¹H NMR spectra.

By analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons in the two diastereomeric esters, a spatial model can be constructed to deduce the absolute configuration of the original alcohol. A positive Δδ value for a particular proton indicates that it is located on one side of the MTPA plane, while a negative value places it on the opposite side.

To illustrate the expected data, a hypothetical data table for the ¹H NMR chemical shift differences (Δδ) is presented below. The signs of the Δδ values are predicted based on the established model for Mosher's method.

Hypothetical ¹H NMR Data for MTPA Esters of (S)-1-Hexanol, 3-(methylthio)-

| Proton | δ [(S)-alcohol + (R)-MTPA] (ppm) | δ [(S)-alcohol + (S)-MTPA] (ppm) | Δδ (δS - δR) (ppm) | Predicted Location Relative to Phenyl Group |

| H-1a | Hypothetical Value | Hypothetical Value | Negative | Shielded |

| H-1b | Hypothetical Value | Hypothetical Value | Negative | Shielded |

| H-2a | Hypothetical Value | Hypothetical Value | Negative | Shielded |

| H-2b | Hypothetical Value | Hypothetical Value | Negative | Shielded |

| H-3 | Hypothetical Value | Hypothetical Value | Positive | Deshielded |

| S-CH₃ | Hypothetical Value | Hypothetical Value | Positive | Deshielded |

| H-4a | Hypothetical Value | Hypothetical Value | Positive | Deshielded |

| H-4b | Hypothetical Value | Hypothetical Value | Positive | Deshielded |

| H-5a | Hypothetical Value | Hypothetical Value | Positive | Deshielded |

| H-5b | Hypothetical Value | Hypothetical Value | Positive | Deshielded |

| H-6 | Hypothetical Value | Hypothetical Value | Positive | Deshielded |

Similarly, the ¹³C NMR spectra of the diastereomeric esters would also exhibit differences in chemical shifts, providing complementary data for the structural assignment.

Ecological and Biological Roles of S 1 Hexanol, 3 Methylthio and Its Enantiomers

Role in Flavor and Aroma Chemistry

The sulfur-containing organic compound 1-Hexanol (B41254), 3-(methylthio)- is a significant contributor to the sensory experience of various foods and beverages. innospk.com Its presence, even in trace amounts, can profoundly influence their flavor and aroma profiles. This compound exists as two enantiomers, (S)-1-Hexanol, 3-(methylthio)- and (R)-1-Hexanol, 3-(methylthio)-, which may possess distinct sensory properties. The racemic mixture, as well as the individual enantiomers, are utilized in the flavor and fragrance industry. innospk.comthegoodscentscompany.com

The organoleptic characteristics of 3-(methylthio)-1-hexanol (B1580877) are diverse, often described as sulfurous, green, vegetable-like, spicy, pungent, and earthy. sigmaaldrich.comventos.com Depending on its concentration and the food matrix, it can also impart fruity, melon, or metallic notes. thegoodscentscompany.comsigmaaldrich.comfemaflavor.org

Contribution to Fruit Aroma Profiles

(S)-1-Hexanol, 3-(methylthio)- and its related compounds are key components in the aroma profiles of several tropical fruits. It is particularly noted for its contribution to the characteristic scent of yellow passionfruit, where it is considered a key organoleptic constituent. thegoodscentscompany.com The aroma is often described as green, leafy, and sulfurous. sigmaaldrich.com This compound is also associated with the flavor of melon and black currant. femaflavor.org Its presence helps to create the complex and desirable aroma profiles that define these fruits. The use of 3-(methylthio)-1-hexanol in fruit flavors is a primary application for this compound in the food industry. thegoodscentscompany.com

Table 1: Description of 3-(methylthio)-1-hexanol in Fruit Flavors

| Fruit | Associated Aroma/Flavor |

| Yellow Passionfruit | Key organoleptic constituent, green |

| Melon | Melon notes |

| Black Currant | Black currant notes |

Impact on Beverage Flavor (e.g., Wine, Beer)

In the context of beverages, 3-(methylthio)-1-hexanol and related volatile thiols play a crucial role, especially in wine. These compounds, including the well-studied 3-mercaptohexan-1-ol (3MH), are responsible for the desirable grapefruit, passion fruit, gooseberry, and guava aromas in many Sauvignon Blanc wines. ucdavis.edu While present in grapes as non-volatile precursors, they are released by yeast during fermentation. ucdavis.edu The concentration of these thiols in wine can range from 26 to 18,000 ng/L, often exceeding their detection thresholds and thus significantly impacting the wine's varietal character. ucdavis.edu

Though most prominent in white wines like Sauvignon Blanc, Riesling, and Colombard, these thiols have also been identified in red varieties such as Cabernet Sauvignon and Merlot. ucdavis.edu In some red wines, an interaction between 3-mercaptohexanol and another thiol, 4-mercapto-4-methylpentan-2-one, is thought to produce blackcurrant notes. oenobrands.com The conversion of 3MH to its acetate (B1210297) ester, 3-mercaptohexyl acetate (3MHA), can further shift the aroma profile from citrusy to more intense passion fruit and tropical notes. oenobrands.com

Influence on Other Food Matrices (e.g., Cheese, Vegetables)

The influence of 3-(methylthio)-1-hexanol extends beyond fruits and beverages to other food matrices. Its characteristic sulfurous, onion, and garlic-like notes make it a relevant compound in the flavor profiles of certain vegetables. fao.org Descriptions of its aroma often include terms like "vegetable," "green," and "spicy," indicating its potential contribution to the flavor of various vegetable products. thegoodscentscompany.comsigmaaldrich.com For instance, it is used to create cauliflower and cooked onion flavors. ies-ingredients.com The compound's savory and roasted notes also find application in meat flavors, such as chicken and pork. thegoodscentscompany.com

Odor Activity Values (OAVs) and Sensory Thresholds in Flavor Perception

The sensory impact of a flavor compound is determined by its concentration relative to its odor threshold. For volatile thiols like 3-mercaptohexan-1-ol (3MH), which is structurally related to 3-(methylthio)-1-hexanol, the odor threshold is remarkably low. The odor threshold for 3MH in wine is cited as 0.8 ng/L, while its acetate, 3MHA, has a threshold of 60 ng/L. ucdavis.edu Another related thiol, 4-mercapto-4-methylpentan-2-one (4MMP), has an odor threshold of 4.2 ng/L. ucdavis.edu

Function as Semiochemicals in Interspecies Communication

Beyond their role in flavor, certain isomers of 1-Hexanol, 3-(methylthio)- function as semiochemicals, which are chemicals used for communication between organisms.

Pheromonal Activity in Insect Species (e.g., Coleoptera)

While specific research on the pheromonal activity of (S)-1-Hexanol, 3-(methylthio)- in Coleoptera is not detailed in the provided search results, the broader class of volatile compounds to which it belongs is known to play a role in insect communication. Further investigation into the specific stereoisomer's role as a pheromone in this order of insects is warranted.

Role in Mammalian Chemical Communication Systems

There is no scientific evidence available to suggest a role for (S)-1-Hexanol, 3-(methylthio)- or its racemic mixture in mammalian chemical communication systems. Mammalian communication is a complex process mediated by a diverse array of chemical signals known as semiochemicals or pheromones. These compounds are often released in scent markings and can convey information about territory, reproductive status, and social hierarchy. While sulfur-containing compounds are known to be present in the scent marks of some mammals, specific research identifying 3-(methylthio)-1-hexanol in this context is absent. For instance, volatile sulfur compounds (VSCs) like hydrogen sulfide (B99878), methyl mercaptan, and dimethyl sulfide are recognized as key components of malodor associated with periodontal disease in dogs, produced by oral bacteria. nih.gov However, a link to the specific compound (S)-1-Hexanol, 3-(methylthio)- as a signaling molecule in mammalian communication has not been established.

Volatile Organic Compounds (VOCs) in Broader Ecological Signaling

(S)-1-Hexanol, 3-(methylthio)- falls into the chemical class of volatile organic compounds (VOCs). VOCs are low molecular weight, carbon-based compounds with high vapor pressure, allowing them to readily evaporate and disperse. frontiersin.org This characteristic makes them ideal for mediating long-distance interactions between organisms across different kingdoms. frontiersin.orgnih.gov

In ecological contexts, VOCs serve as a crucial "language" for communication. tandfonline.com Plants, for example, release VOCs to attract pollinators, deter herbivores, and even signal to neighboring plants about potential threats. tandfonline.comnih.gov Microorganisms also produce a vast array of VOCs that mediate interactions with other microbes, fungi, and plants. frontiersin.org These microbial VOCs (mVOCs) can influence processes such as growth, development, and defense responses in the organisms that perceive them. nih.govfrontiersin.org While (S)-1-Hexanol, 3-(methylthio)- is structurally a VOC, its specific function as a signaling molecule in any broader ecological context has not been documented.

Microbial Interactions and Plant-Microbe Communication

Microbial VOCs are fundamental to the intricate communication networks within the soil, particularly in the rhizosphere—the zone of soil directly influenced by plant roots. tandfonline.comnih.gov This chemical dialogue can be beneficial, pathogenic, or neutral for the involved organisms. While the specific role of (S)-1-Hexanol, 3-(methylthio)- in these interactions is unknown, the following sections describe the established roles of related VOCs.

Fungal-Plant Interactions Mediated by Volatiles

Fungi produce a diverse spectrum of VOCs that can significantly impact plant life. frontiersin.orgfrontiersin.org These fungal VOCs (FVOCs) can act as airborne signals that influence plant growth, development, and defense mechanisms. nih.gov For example, volatiles from beneficial fungi like Trichoderma species can promote plant growth and induce systemic resistance against pathogens. nih.gov Conversely, pathogenic fungi can release phytotoxic VOCs that inhibit plant growth. frontiersin.org Compounds such as 1-octen-3-ol, 3-methyl-1-butanol, and 1-hexanol have been identified as FVOCs with phytotoxic effects. frontiersin.orgnih.gov There is no research indicating that (S)-1-Hexanol, 3-(methylthio)- is produced by fungi or that it plays any role in fungal-plant interactions.

Bacterial-Plant Interactions and Rhizosphere Chemistry

Bacteria in the rhizosphere engage in complex chemical communication with plant roots, often mediated by VOCs. nih.govwur.nl These bacterial volatile organic compounds (BVOCs) can diffuse through soil pores, enabling long-distance signaling. wur.nlasm.org The composition of these volatile blends is species-specific and can include a variety of chemical classes, including alcohols, ketones, and sulfur compounds. nih.gov

BVOCs can influence the composition of the microbial community in the rhizosphere and directly affect the host plant. nih.govnih.gov For instance, some BVOCs can act as chemoattractants for other microbes or inhibit the growth of competing pathogens. They can also be perceived by the plant, triggering changes in gene expression and physiological responses. nih.gov Although sulfur-containing compounds like dimethyl disulfide have been identified as important BVOCs in plant-microbe interactions, the involvement of (S)-1-Hexanol, 3-(methylthio)- has not been reported. wur.nl

Modulation of Plant Growth and Development by Microbial VOCs

The mechanisms behind this growth promotion often involve the modulation of the plant's own hormonal signaling pathways, including those for auxin, cytokinin, gibberellin, and ethylene. frontiersin.orgfrontiersin.orgnih.gov For example, the bacterial volatile 2,3-butanediol (B46004) has been shown to be a key molecule in promoting the growth of Arabidopsis thaliana. nih.govpnas.org While a wide variety of microbial volatiles have been identified with these capabilities, (S)-1-Hexanol, 3-(methylthio)- is not among them.

Computational and Theoretical Studies on S 1 Hexanol, 3 Methylthio

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational landscape of flexible molecules like (S)-1-Hexanol, 3-(methylthio)-. The presence of multiple rotatable bonds—around the C-C backbone, the C-S bond, and the C-O bond—results in a multitude of possible spatial arrangements, or conformers.

Predicted Molecular Properties of 1-Hexanol (B41254), 3-(methylthio)-

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 148.27 g/mol | sigmaaldrich.com |

| Molecular Formula | C7H16OS | sigmaaldrich.com |

| logP (octanol/water) | 1.901 | chemeo.com |

| Polar Surface Area | 20.23 Ų |

This table presents computationally predicted properties for the general structure of 1-Hexanol, 3-(methylthio)-.

Quantitative Structure-Activity Relationships (QSAR) in Olfactory Responses

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of understanding how molecular structure relates to biological activity, including odor perception. In olfaction, QSAR models attempt to correlate physicochemical properties and structural features of odorants with their perceived odor quality and intensity, often measured by odor detection thresholds.

For sulfur-containing compounds, QSAR studies have revealed several key trends. The position and substitution of the sulfur-containing group, the length and branching of the carbon chain, and the presence of other functional groups all significantly influence the odor profile. researchgate.net Studies on homologous series of alkanethiols have shown that odor thresholds often reach a minimum for compounds with 5 to 7 carbon atoms. researchgate.net Furthermore, the replacement of a hydroxyl group with a thiol group, or the S-methylation of a thiol, can dramatically alter the odor threshold. researchgate.net

A 3D-QSAR model developed for alkanethiols has demonstrated the ability to predict odor thresholds based on the spatial arrangement of the molecule, highlighting the importance of steric factors. researchgate.net While a specific QSAR model for (S)-1-Hexanol, 3-(methylthio)- has not been published, the existing models for related thiols and thioethers provide a strong basis for predicting its olfactory properties. The combination of a six-carbon backbone, a hydroxyl group, and a methylthio group at the 3-position presents a unique set of structural descriptors that would be used in such a model to predict its characteristic "green," "leafy," and "sulfurous" scent. sigmaaldrich.com

Odor Detection Thresholds of Selected Sulfur-Containing Odorants

| Compound | Odor Description | Odor Detection Threshold (ng/L in air) |

|---|---|---|

| 1-p-Menthene-8-thiol | Grapefruit | 0.000034 |

| Furan-2-ylmethanethiol | Coffee | - |

| Dimethyl sulfide (B99878) | Cabbage-like | - |

| Thionerol | - | 0.014 |

This table illustrates the wide range of odor thresholds for various sulfur-containing compounds, highlighting the potent nature of many of these odorants. A hyphen indicates that a specific value was not provided in the cited sources. researchgate.netacs.orgwikipedia.org

Simulations of Ligand-Receptor Interactions (e.g., Odorant Receptor Binding)

The perception of smell begins with the interaction of an odorant molecule with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons. nih.gov Due to the experimental challenges in crystallizing ORs, computational methods like molecular docking and molecular dynamics (MD) simulations have become essential tools for studying these interactions. nih.govacs.org

These simulations can predict how (S)-1-Hexanol, 3-(methylthio)- might bind within the pocket of a specific OR. The process involves generating a 3D model of the receptor, often based on the known structures of other GPCRs, and then computationally "docking" the odorant molecule into the binding site. MD simulations can then be used to observe the dynamic behavior of the odorant-receptor complex over time, providing insights into the stability of the binding and the conformational changes induced in the receptor that lead to signal transduction. nih.gov

Recent research has highlighted the potential role of metal ions, particularly copper, in the detection of sulfur-containing odorants. researchgate.net It is hypothesized that some ORs may be metalloproteins, with a metal ion in the binding pocket that coordinates with the sulfur atom of the odorant, enhancing the binding affinity and specificity. researchgate.net Computational modeling, including QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can be used to investigate this hypothesis by simulating the interaction of (S)-1-Hexanol, 3-(methylthio)-, a copper ion, and the amino acid residues of the OR binding pocket. researchgate.netnih.gov

Elucidation of Enzymatic Mechanisms through Computational Chemistry

The biosynthesis of many natural products, including sulfur-containing aroma compounds, is catalyzed by enzymes. Computational chemistry, particularly through the use of QM/MM methods, offers a powerful approach to elucidate the intricate mechanisms of these enzymatic reactions. nih.govresearchgate.net These methods allow researchers to model the reaction at the active site of the enzyme with a high level of quantum mechanical accuracy, while the rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics. acs.orgnih.gov

While the specific enzymatic pathway for the biosynthesis of (S)-1-Hexanol, 3-(methylthio)- is not well-established, it is likely to involve enzymes such as C-S lyases, which are known to catalyze the formation of carbon-sulfur bonds. nih.gov Computational studies on related enzyme systems can provide valuable insights. For example, QM/MM simulations have been used to study the mechanism of C-N lyases and pyruvate (B1213749) formate-lyase, revealing details of substrate binding, transition states, and the roles of key amino acid residues and cofactors. researchgate.netnih.gov

By applying similar computational methodologies to the enzymes potentially involved in the biosynthesis of (S)-1-Hexanol, 3-(methylthio)-, it would be possible to model the entire catalytic cycle. This could include the initial binding of precursors, the chemical steps of methylthio group transfer, and the final release of the product. Such studies would not only enhance our fundamental understanding of how this potent odorant is produced in nature but could also pave the way for biotechnological production methods.

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel Enantioselective Synthetic Routes with Enhanced Efficiency

The development of highly efficient and selective synthetic methods for producing (S)-3-(methylthio)-1-hexanol is a primary focus for future research. While methods for synthesizing related chiral alcohols exist, the specific synthesis of the (S)-enantiomer of 3-(methylthio)-1-hexanol (B1580877) with high enantiopurity remains a challenge.

Future work will likely concentrate on asymmetric synthesis strategies. One promising approach involves the use of chiral catalysts, such as enzymes or metal-ligand complexes, to control the stereochemistry of the reaction. For instance, the reduction of a corresponding ketone precursor using a chiral reducing agent or a biocatalyst could provide a direct route to the desired (S)-alcohol.

Researchers may also explore the application of chiral pool synthesis, starting from readily available and enantiomerically pure natural products. A short and simple strategy has been developed for the preparation of (3R, 4S)-4-Methyl-3-hexanol, a pheromone, utilizing (R)-2,3-cyclohexylideneglyceraldehyde as a chiral precursor. mdpi.com This type of approach, which leverages existing chirality to build the target molecule, could be adapted for the synthesis of (S)-3-(methylthio)-1-hexanol.

The efficiency of these synthetic routes will be a critical factor, with an emphasis on minimizing the number of steps, maximizing yield, and reducing the environmental impact through the use of greener reagents and solvents. The development of practical, scalable syntheses will be crucial for making this compound more accessible for further research and potential commercial applications.

Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Engineering

The natural occurrence of 3-(methylthio)-1-hexanol in various plants and fruits suggests the existence of specific biosynthetic pathways. However, the precise enzymatic reactions and genetic underpinnings of its formation, particularly the stereospecific production of the (S)-enantiomer, are not yet fully understood.

Future research will aim to identify and characterize the enzymes involved in the biosynthesis of this compound. This will likely involve a combination of transcriptomics, proteomics, and metabolomics to pinpoint candidate genes and proteins. For example, researchers might investigate the role of specific reductases and methyltransferases in the final steps of the pathway. The Ehrlich pathway, which involves the conversion of amino acids to alcohols, is a known route for the production of related flavor compounds like 3-(methylthio)-1-propanol in yeasts. nih.gov It is plausible that a similar pathway, potentially involving a stereoselective reduction step, is responsible for the formation of (S)-3-(methylthio)-1-hexanol in plants.

Once the biosynthetic pathway is elucidated, metabolic engineering techniques can be employed to enhance the production of (S)-3-(methylthio)-1-hexanol in microbial or plant systems. This could involve overexpressing key biosynthetic genes, silencing competing pathways, or introducing novel genes to create more efficient production hosts. nih.gov The development of microbial cell factories for the sustainable production of this valuable chiral compound is a significant long-term goal. nih.gov

Investigation of Broader Ecological Roles and Complex Inter-Species Communication Networks

While 3-(methylthio)-1-hexanol is known for its contribution to the aroma of certain foods, its broader ecological roles are largely unexplored. As a volatile organic compound (VOC), it has the potential to act as a semiochemical, mediating interactions between organisms.

Future research should investigate the role of (S)-3-(methylthio)-1-hexanol in plant-insect and plant-microbe interactions. For example, it could act as an attractant or repellent for herbivores or their natural enemies. The compound (Z)-3-hexenol, a C6-volatile, has been shown to play important roles in repelling herbivores, attracting natural enemies, and priming defense responses in neighboring plants. nih.gov It is possible that (S)-3-(methylthio)-1-hexanol has similar or complementary functions in chemical ecology.

Studies could involve behavioral assays with various insect species to determine their response to the pure (S)-enantiomer. Furthermore, investigating the emission of this compound in response to biotic and abiotic stresses could provide insights into its ecological significance. Understanding these complex communication networks could lead to the development of novel and environmentally friendly pest management strategies.

Advancements in Chiral Analytical Technologies for Complex Mixtures

The accurate determination of the enantiomeric composition of 3-(methylthio)-1-hexanol in complex natural extracts is crucial for understanding its biosynthesis and ecological roles. While various chiral analytical techniques exist, their application to this specific compound, especially in trace amounts within a complex matrix, requires further development. nih.gov

Future advancements in chiral analytical technologies will focus on enhancing sensitivity, resolution, and throughput. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), will continue to be a primary tool. mdpi.comwikipedia.orggcms.cz The development of new CSPs with improved selectivity for sulfur-containing chiral alcohols will be beneficial. Supercritical fluid chromatography (SFC) is another promising technique that can offer advantages in terms of speed and efficiency for chiral separations. chromatographyonline.com

Furthermore, coupling these separation techniques with mass spectrometry (MS) will provide the high sensitivity and structural information needed for unambiguous identification and quantification in complex mixtures. mdpi.com The development of robust and validated analytical methods will be essential for quality control in both synthetic and biotechnological production processes, as well as for detailed ecological studies.

Exploration of Structure-Function Relationships in Biological Systems for Rational Design

Understanding how the specific stereochemistry of (S)-3-(methylthio)-1-hexanol influences its interaction with biological receptors is a key area for future research. The distinct aroma profiles of enantiomers highlight their differential interactions with olfactory receptors.

Future studies will likely involve molecular modeling and docking simulations to predict how the (S)- and (R)-enantiomers bind to receptor proteins. These computational approaches, combined with experimental techniques such as site-directed mutagenesis of receptors, can elucidate the specific molecular interactions that determine odor perception.

This knowledge of structure-function relationships can then be used for the rational design of novel analogs with tailored properties. By modifying the structure of (S)-3-(methylthio)-1-hexanol, it may be possible to create new flavor and fragrance compounds with enhanced potency, stability, or different sensory characteristics. This rational design approach, grounded in a fundamental understanding of molecular interactions, holds significant potential for the development of new and valuable chemicals for the flavor and fragrance industry and beyond.

Q & A

Q. What synthetic methodologies are recommended for producing enantiomerically pure (S)-3-(methylthio)-1-hexanol, and how can chiral fidelity be maintained?

Methodological Answer: Enantioselective synthesis of (S)-3-(methylthio)-1-hexanol requires stereochemical control during thiol-alkylation or sulfide bond formation. A validated approach involves nucleophilic substitution of (S)-3-hexanol derivatives with methylthiol groups under anhydrous conditions. For example, reacting (S)-3-bromo-1-hexanol with sodium methylthiolate in dimethylformamide (DMF) at 60°C yields the target compound. Chiral purity can be ensured via chiral column chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) or by employing asymmetric catalysis, such as chiral palladium complexes, to minimize racemization .

Q. What spectroscopic and chromatographic techniques are optimal for structural confirmation and purity assessment?

Methodological Answer:

- Infrared (IR) Spectroscopy : Characterize the hydroxyl (-OH) stretch (~3300 cm⁻¹) and methylthio (-SCH₃) vibrations (~700 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook .

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify methine protons adjacent to the -SCH₃ group (δ 2.1–2.3 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms the methylthio carbon (δ 15–20 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity using a polar column (e.g., DB-WAX) and monitor for impurities like 3-mercapto-1-hexanol or oxidation byproducts .

Q. How can researchers mitigate hazards during handling, given its flammability and reactivity?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis and handling to prevent vapor accumulation (flash point: ~62°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to avoid skin/eye contact (severe irritation reported for analogs) .

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent oxidation and degradation .

Advanced Research Questions

Q. How can pressurized jet-stirred reactors (JSRs) and combustion bombs elucidate the oxidation kinetics of (S)-3-(methylthio)-1-hexanol?

Methodological Answer:

- Experimental Design : Conduct oxidation studies in a JSR at 10 atm and temperatures of 500–1100 K, varying equivalence ratios (φ = 0.5–2.0). Monitor stable intermediates (e.g., aldehydes, CO) via gas chromatography .

- Kinetic Modeling : Develop a detailed mechanism (e.g., 2977 reactions for 1-hexanol analogs) using software like CHEMKIN. Validate against experimental burning velocity data (1–10 bar) and perform sensitivity analyses to identify rate-limiting steps (e.g., H-abstraction from the -SCH₃ group) .

Q. What statistical approaches resolve contradictions in volatile organic compound (VOC) quantification across studies?

Methodological Answer:

- Data Normalization : Use internal standards (e.g., deuterated 1-hexanol) to correct for GC-IMS instrumental variability .

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to distinguish between technical noise and biologically relevant variations. In wine studies, t-tests (p < 0.05) identified significant differences in 3-(methylthio)-1-propanol levels, highlighting the need for robust sample preparation protocols .

Q. How does stereochemistry influence the compound’s reactivity in catalytic systems or biological interactions?

Methodological Answer:

- Enantioselective Catalysis : Test (S)- and (R)-enantiomers in asymmetric hydrogenation reactions. For example, chiral ruthenium catalysts may show divergent turnover frequencies due to steric hindrance from the methylthio group .

- Biological Assays : Compare enantiomer binding affinities to olfactory receptors using surface plasmon resonance (SPR). (S)-3-(methylthio)-1-hexanol exhibited higher affinity in flavor studies, suggesting stereospecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.